2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
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Overview
Description
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride is a heterocyclic compound that features both nitrogen and oxygen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Scientific Research Applications
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted amine with a suitable dihydropyridine derivative in the presence of an acid catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with similar oxazole rings, such as 1,3-oxazole and 1,3-oxazoline, share structural similarities.
Pyridine Derivatives: Compounds like 2,3-dihydropyridine and 4,5-dihydropyridine also exhibit similar chemical properties.
Uniqueness
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application.
Properties
IUPAC Name |
2-(methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-5-8-10-6-4-9-3-2-7(6)12-8;/h9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDULMURBAPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(O1)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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